6-(3-chloro-4-methoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-CHLORO-4-[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining pyrazole, triazole, and thiadiazole rings, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrazole ring, followed by the construction of the triazole and thiadiazole rings. Key steps may involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic ring and heterocyclic moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-CHLORO-4-[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-CHLORO-4-[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic activities.
Triazole derivatives: Commonly used as antifungal agents.
Uniqueness
This structural uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H13ClN6OS |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-(1,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H13ClN6OS/c1-8-10(7-17-21(8)2)13-18-19-15-22(13)20-14(24-15)9-4-5-12(23-3)11(16)6-9/h4-7H,1-3H3 |
InChI Key |
BSVQFYQYQXRECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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